Scaffold-Level Selectivity Advantage: Pyrrolo[3,4-d]pyrimidin-4-one vs. Pyrazolo[3,4-d]pyrimidin-4-one in CDK Inhibition
The [1,3,6]-tri-substituted-pyrazolo[3,4-d]pyrimidin-4-one scaffold (exemplified by RGB-286147) is a promiscuous proteome-wide CDK/CRK inhibitor, whereas closely related pyrrolo[3,4-d]pyrimidin-4-one-based inhibitors (as described in the same patent family) demonstrate narrower, more tunable kinase inhibition profiles by exploiting the differential hinge-region hydrogen-bonding geometry of the pyrrolo[3,4-d]pyrimidine core [1]. While the specific target compound (CAS 2174001-96-6) serves as an unadorned parent scaffold, its profile is inferred to be a clean-slate starting point for achieving selective inhibition without the intrinsic polypharmacology of the pyrazolo[3,4-d] system, offering a class-level inference of superior selectivity at the matched hinge-binding potency . This differential selectivity is a critical factor when designing focused kinase libraries.
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Narrow, tunable inhibition profile (predicted from class). Specific IC50 values not publicly available for CAS 2174001-96-6. |
| Comparator Or Baseline | Pyrazolo[3,4-d]pyrimidin-4-one (RGB-286147): Proteome-wide CDK/CRK inhibitor with IC50 values of 48 nM (Cdk1/B), 15 nM (Cdk2/E), 9 nM (Cdk3/E), 10 nM (Cdk5/p35), 71 nM (Cdk7/H/MAT1), 9 nM (Cdk9). |
| Quantified Difference | The comparator is a multi-kinase inhibitor, while the target compound's scaffold class is designed for focused selectivity. The quantitative difference is a qualitative shift from a pan-kinase to a selective profile, inferred from scaffold architecture. |
| Conditions | Class-level inference from kinase selectivity assays and X-ray crystallography studies on related compounds (PDB: 2B54). |
Why This Matters
A cleaner, more selective starting scaffold is essential for SAR campaigns where off-target kinase activity and resulting toxicity are liabilities; the pyrrolo[3,4-d]pyrimidin-4-one core reduces the risk of encountering pan-kinase polypharmacology.
- [1] Rauniyar, V. et al. Substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors. US Patent 9,546,173. January 17, 2017. View Source
